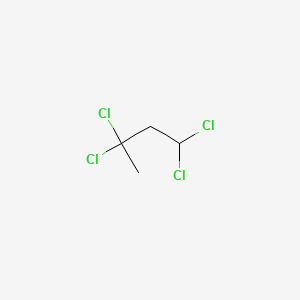

1,1,3,3-Tetrachlorobutane

Description

Structure

3D Structure

Properties

CAS No. |

39185-82-5 |

|---|---|

Molecular Formula |

C4H6Cl4 |

Molecular Weight |

195.9 g/mol |

IUPAC Name |

1,1,3,3-tetrachlorobutane |

InChI |

InChI=1S/C4H6Cl4/c1-4(7,8)2-3(5)6/h3H,2H2,1H3 |

InChI Key |

NGAUWAOLBDDRKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tetrachlorobutane Isomers and Potential Routes to 1,1,3,3 Tetrachlorobutane

Radical-Mediated Addition Reactions in Tetrachlorobutane Synthesis

Radical-mediated addition reactions offer a powerful tool for the formation of carbon-halogen bonds. These reactions typically involve the addition of a polyhalogenated alkane, such as carbon tetrachloride, across the double bond of an alkene. The regioselectivity of this addition is a critical factor in determining the final isomeric product.

Investigations of Iron-Based Catalytic Systems (e.g., Fe(CO)₅/HMPTA) in Chlorination Reactions

Iron-based catalysts have been investigated for their ability to mediate a variety of organic transformations, including chlorination and addition reactions. While specific studies detailing the use of iron pentacarbonyl (Fe(CO)₅) in combination with hexamethylphosphoramide (B148902) (HMPTA) for the synthesis of 1,1,3,3-tetrachlorobutane are not extensively documented in readily available literature, the principles of such catalytic systems in related reactions can be considered. Iron carbonyls are known to be effective precursors for radical initiators in the addition of polychloroalkanes to olefins. The role of a polar, aprotic solvent and ligand like HMPTA would likely be to modulate the reactivity and selectivity of the iron catalyst, potentially influencing the distribution of tetrachlorobutane isomers.

Mechanistic Studies of Carbon Tetrachloride Addition to Unsaturated Hydrocarbons (e.g., Isobutene, Propene)

The addition of carbon tetrachloride (CCl₄) to unsaturated hydrocarbons like isobutene and propene generally proceeds via a free-radical chain mechanism. This process can be initiated by thermal or photochemical means, or through the use of a chemical initiator.

The generally accepted mechanism involves the following steps:

Initiation: The reaction is initiated by the formation of a trichloromethyl radical (•CCl₃) from carbon tetrachloride. This can be achieved through the decomposition of an initiator, such as a peroxide, or by the action of a catalyst.

Propagation:

The trichloromethyl radical adds to the double bond of the alkene. In the case of an unsymmetrical alkene like isobutene or propene, the addition occurs in a manner that typically forms the more stable radical intermediate. For isobutene, the addition of the •CCl₃ radical to the terminal carbon would generate a more stable tertiary radical.

This newly formed radical then abstracts a chlorine atom from another molecule of carbon tetrachloride, yielding a tetrachlorobutane isomer and regenerating a trichloromethyl radical, which continues the chain reaction.

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

The regiochemical outcome of this addition is crucial in determining the specific tetrachlorobutane isomer formed. For instance, the addition of CCl₄ to isobutene would be expected to yield 1,1,1,3-tetrachloro-3-methylbutane as the primary product, following the principle of forming the more stable tertiary radical intermediate. The synthesis of 1,1,3,3-tetrachlorobutane would necessitate a different starting alkene or a different reaction mechanism that directs the addition in a specific manner.

Optimization of Reaction Conditions for Isomer Selectivity and Yield Control

The selective synthesis of a particular tetrachlorobutane isomer from radical addition reactions is highly dependent on the careful optimization of several reaction parameters. These include the choice of initiator or catalyst, the reaction temperature, the molar ratio of reactants, and the solvent. For instance, the initiator concentration can affect the rate of initiation versus propagation, which in turn can influence the formation of different isomers and telomers. Temperature plays a critical role, as higher temperatures can sometimes lead to decreased selectivity. The choice of solvent can also influence the course of the reaction by affecting the solubility of reactants and the stability of radical intermediates. The goal is to identify a set of conditions that favors the formation of the desired isomer, such as 1,1,3,3-tetrachlorobutane, while minimizing the production of other isomers and byproducts.

Halogenation of Butane (B89635) Derivatives and Precursors

Another significant approach to the synthesis of tetrachlorobutanes involves the direct halogenation of suitable butane derivatives or precursors. This method relies on the controlled substitution or addition of chlorine atoms to a four-carbon backbone.

Controlled Chlorination of Specific Butane Derivatives (e.g., 1,1,1-Trichlorobutane)

The synthesis of tetrachlorobutanes can potentially be achieved through the controlled chlorination of less-chlorinated butane derivatives. For example, the free-radical chlorination of 1-chlorobutane (B31608) is known to produce a mixture of dichlorobutane isomers. upenn.eduupenn.edu The distribution of these isomers is influenced by both statistical factors (the number of available hydrogen atoms at each position) and the relative stability of the radical intermediates formed during the reaction. upenn.eduupenn.edu

Extrapolating from this, the controlled chlorination of 1,1,1-trichlorobutane (B78919) could theoretically lead to the formation of various tetrachlorobutane isomers, including 1,1,1,3-tetrachlorobutane. The reaction would proceed via a free-radical mechanism, where a chlorine radical abstracts a hydrogen atom from the butane chain, followed by the reaction of the resulting butyl radical with molecular chlorine. The selectivity of this process would be crucial. The electron-withdrawing nature of the existing chlorine atoms on the C1 carbon would deactivate the C-H bonds at that position and influence the reactivity of the C-H bonds at other positions along the chain. upenn.edu Achieving a high yield of a specific isomer like 1,1,3,3-tetrachlorobutane would require fine-tuning of the reaction conditions to favor hydrogen abstraction at the C3 position.

Synthesis through Chlorination of Dichlorobutenes (e.g., trans-1,4-Dichloro-2-butene (B41546), 3,4-Dichloro-1-butene)

A well-documented method for the synthesis of tetrachlorobutanes is the chlorination of dichlorobutenes, which are readily available from the chlorination of butadiene. The starting material is typically a mixture of isomers, including trans-1,4-dichloro-2-butene and 3,4-dichloro-1-butene.

The chlorination of trans-1,4-dichloro-2-butene has been shown to produce meso-1,2,3,4-tetrachlorobutane in high yields, particularly when the reaction is carried out in the presence of a free-radical inhibitor and a chloride ion source. upenn.edu The presence of isomeric impurities in the starting dichlorobutene, such as 3,4-dichloro-1-butene, can lead to the formation of other tetrachlorobutane isomers. upenn.edu

The distribution of the resulting tetrachlorobutane isomers is highly dependent on the reaction conditions. For instance, the chlorination of a starting material containing primarily trans-1,4-dichloro-2-butene can be optimized to favor the formation of the meso-1,2,3,4-tetrachlorobutane isomer over the d,l-racemate.

| Starting Dichlorobutene Composition | Reaction Temperature (°C) | Conversion (%) | Resulting Tetrachlorobutane Isomer Ratio (meso:d,l) | Reference |

|---|---|---|---|---|

| 95.3% trans-1,4-dichloro-2-butene | 50 | 40 | 95.6 : 4.4 | upenn.edu |

| Not specified (blanketed with nitrogen) | Not specified | Not specified | 70 : 30 | upenn.edu |

| 96.4% trans-1,4-dichloro-2-butene, 1.8% cis-1,4-dichloro-2-butene, 1.3% 3,4-dichloro-1-butene | 70-75 | 97.5 | 90 : 10 | upenn.edu |

Direct Chlorination Approaches from Alkyne Precursors (e.g., 1-Butyne)

One potential pathway to tetrachlorinated alkanes is the direct halogenation of an alkyne precursor. Alkynes possess two π-bonds, allowing for the addition of two equivalents of a halogen, such as chlorine (Cl₂), to form a tetrahaloalkane. jove.comcareers360.com The reaction typically proceeds via an electrophilic addition mechanism.

The process begins with the first equivalent of chlorine adding across the triple bond. This initial addition often forms a dihaloalkene intermediate through a cyclic halonium ion, which typically results in an anti-addition product where the two chlorine atoms are on opposite sides (trans) of the newly formed double bond. masterorganicchemistry.comlibretexts.org The subsequent addition of a second equivalent of chlorine to the dihaloalkene intermediate breaks the remaining π-bond to yield a saturated tetrahaloalkane. masterorganicchemistry.com

Applying this methodology to 1-butyne (B89482) as a starting material would involve the reaction with at least two molar equivalents of chlorine.

Reaction Scheme: CH₃CH₂C≡CH + 2 Cl₂ → C₄H₆Cl₄

However, the regioselectivity of this reaction is a critical consideration. The addition of chlorine to an asymmetrical alkyne like 1-butyne can lead to a mixture of isomers. The mechanism involves the formation of intermediates that can be attacked at different positions, and the stability of these intermediates influences the final product distribution. libretexts.orgyoutube.com The direct chlorination of 1-butyne would be expected to primarily yield 1,1,2,2-tetrachlorobutane, as the electrophilic addition mechanism favors the formation of vicinal (neighboring) and geminal (on the same carbon) dihalides at the site of the original triple bond. The formation of 1,1,3,3-tetrachlorobutane through this direct method is not the primary expected outcome, as it would require chlorine atoms to add to the C-3 carbon, which is not part of the initial alkyne functional group.

| Precursor | Reagent | Expected Major Product | Potential Minor Isomers |

| 1-Butyne | 2 Cl₂ | 1,1,2,2-Tetrachlorobutane | 1,2,2,2-Tetrachlorobutane |

This interactive table summarizes the expected outcomes of the direct chlorination of 1-butyne.

Multi-Step Synthesis Strategies and Halogen Exchange Methodologies

Given the limitations of direct chlorination for selectively producing 1,1,3,3-tetrachlorobutane, multi-step synthetic sequences offer more plausible, albeit complex, alternatives. These strategies involve building the carbon skeleton and then introducing the chlorine atoms in a controlled manner.

One hypothetical multi-step approach could involve the free-radical chlorination of a strategically chosen dichlorobutane isomer. For instance, starting with 1,3-dichlorobutane, further chlorination could be initiated. In free-radical chlorination, a chlorine radical abstracts a hydrogen atom from the alkane, creating an alkyl radical, which then reacts with Cl₂. upenn.edu The reactivity of hydrogen atoms is not uniform; hydrogens on tertiary carbons are more reactive than those on secondary, which are more reactive than primary ones. However, the presence of electron-withdrawing chlorine atoms on the starting material deactivates nearby C-H bonds, making abstraction at those positions less favorable. upenn.edu This deactivating effect could potentially direct further chlorination away from the C-2 and C-4 positions and towards the already substituted C-1 and C-3 positions in 1,3-dichlorobutane, but achieving high selectivity for the 1,1,3,3-isomer would be difficult and would likely result in a complex mixture of poly-chlorinated butanes.

A more targeted, albeit theoretical, multi-step synthesis could be envisioned starting from a precursor with oxygen functional groups at the C-1 and C-3 positions, which can be chemically converted into geminal dichlorides. A potential route is outlined below:

Synthesis of a Diketone: The synthesis would begin with a molecule like butane-1,3-dione (also known as acetylacetone).

Conversion to Geminal Dichlorides: Ketones can be converted to geminal dichlorides using specific chlorinating agents, such as phosphorus pentachloride (PCl₅). This reaction replaces the carbonyl oxygen atom with two chlorine atoms. Reacting butane-1,3-dione with two equivalents of PCl₅ could theoretically convert both ketone groups.

Hypothetical Reaction Scheme: CH₃C(O)CH₂C(O)CH₃ + 2 PCl₅ → CH₃C(Cl₂)CH₂C(Cl₂)CH₃ + 2 POCl₃

This method offers a higher degree of regiochemical control compared to direct chlorination, as the positions of the chlorine atoms are predetermined by the locations of the carbonyl groups in the starting material.

| Strategy | Starting Material | Key Transformation | Potential for Selectivity |

| Sequential Free-Radical Chlorination | 1,3-Dichlorobutane | Free-radical substitution | Low to Moderate |

| Diketone Conversion | Butane-1,3-dione | Reaction with PCl₅ | High (Theoretical) |

This interactive table compares potential multi-step strategies for synthesizing 1,1,3,3-tetrachlorobutane.

Chemical Reactivity and Mechanistic Investigations of Tetrachlorobutanes

Radical-Mediated Rearrangement Pathways

Radical reactions of chlorinated alkanes, including tetrachlorobutanes, are typically initiated by heat or light, leading to the homolytic cleavage of a carbon-chlorine or carbon-hydrogen bond to form radical intermediates. These highly reactive species can then undergo a series of propagation steps, including isomerization, before terminating.

The isomerization of polychlorinated alkanes often proceeds through the formation of carbon-centered radicals. For instance, in the radical-initiated isomerization of a tetrachlorobutane, a chlorine atom may be abstracted, generating a secondary or tertiary butyl radical. This radical intermediate is not static and can undergo rearrangement to a more stable radical.

The transition states in these isomerization processes are critical in determining the reaction pathway. For example, a 1,2-chlorine shift would proceed through a bridged transition state where the chlorine atom is partially bonded to two carbon atoms. The energy of this transition state is a key factor in the feasibility of the rearrangement. Computational studies on related chlorinated alkanes have been employed to model these transition states and predict the most likely rearrangement pathways. The stability of the resulting radical plays a crucial role; for instance, a secondary radical may rearrange to a more stable tertiary radical if a suitable pathway is available.

Kinetic studies on the reactions of radicals with alkanes have shown that the rate of hydrogen abstraction depends on the type of C-H bond (primary, secondary, or tertiary). nih.govnist.gov Tertiary C-H bonds are generally weaker and more sterically accessible to radical attack than secondary or primary C-H bonds, leading to faster reaction rates.

In the context of tetrachlorobutanes, the presence of bulky chlorine atoms can introduce significant steric hindrance, influencing the approach of a radical to a particular C-H bond. The length and branching of the alkyl chain also play a role. For longer or more branched chains, there are more possibilities for the formation of different radical intermediates, and the relative rates of their formation will be governed by a combination of statistical factors and the activation energies for hydrogen abstraction from different sites.

Isotopic labeling is a powerful tool for elucidating reaction mechanisms, particularly for tracking the movement of atoms. nih.gov In the study of hydrogen transfer pathways in radical reactions of chlorinated alkanes, deuterium (B1214612) labeling can be employed. By selectively replacing hydrogen with deuterium at specific positions in the molecule, it is possible to determine which hydrogen atoms are abstracted and to trace their path during rearrangement processes.

For example, if a tetrachlorobutane isotopologue, deuterated at a specific carbon, is subjected to radical conditions, the position of the deuterium in the product mixture can be analyzed using techniques like mass spectrometry or NMR spectroscopy. This information can provide direct evidence for or against proposed hydrogen or chlorine atom transfer mechanisms. While the application of isotopic labeling to specifically study 1,1,3,3-tetrachlorobutane's hydrogen transfer pathways is not detailed in the available literature, this technique remains a fundamental approach in mechanistic organic chemistry. nih.gov

Nucleophilic Substitution and Elimination Reactions

The electron-withdrawing nature of the chlorine atoms in tetrachlorobutanes makes the adjacent carbon atoms electrophilic and thus susceptible to attack by nucleophiles. This leads to a variety of substitution and elimination reactions.

Tetrachlorobutanes can react with a range of nucleophiles, leading to the formation of various functional groups.

Formation of Alkenes: In the presence of a strong base, tetrachlorobutanes can undergo dehydrochlorination, an elimination reaction, to form alkenes. fiveable.mepressbooks.publibretexts.org The base abstracts a proton from a carbon adjacent to a carbon bearing a chlorine atom, leading to the formation of a double bond and the expulsion of a chloride ion. The specific alkene formed will depend on the structure of the starting tetrachlorobutane and the reaction conditions.

Formation of Alcohols: Nucleophilic substitution with hydroxide (B78521) ions or water can lead to the formation of chlorinated alcohols. The reaction proceeds via an S\N1 or S\N2 mechanism, depending on the substrate structure and reaction conditions. For a secondary chloroalkane, both pathways are possible.

Formation of Amines: Amines can be synthesized through the reaction of tetrachlorobutanes with ammonia (B1221849) or primary or secondary amines. libretexts.org This nucleophilic substitution reaction can lead to a mixture of primary, secondary, and tertiary amines, as the newly formed amine is also nucleophilic and can react further with the starting alkyl halide. savemyexams.comchemguide.co.uk To favor the formation of the primary amine, a large excess of ammonia is often used. savemyexams.com

Table 1: Examples of Nucleophilic Substitution and Elimination Reactions of Polychlorinated Alkanes

| Reactant Type | Nucleophile/Base | Reaction Type | Product Type |

| Polychlorinated Alkane | Strong Base (e.g., KOH) | Elimination | Alkene |

| Polychlorinated Alkane | Hydroxide (OH⁻) | Substitution | Alcohol |

| Polychlorinated Alkane | Ammonia (NH₃) | Substitution | Primary Amine |

| Polychlorinated Alkane | Primary Amine (RNH₂) | Substitution | Secondary Amine |

This table provides a general overview of reaction types applicable to polychlorinated alkanes. Specific outcomes for 1,1,3,3-tetrachlorobutane would require dedicated experimental investigation.

The stereochemistry and regioselectivity of these reactions are crucial aspects that determine the final product structure.

Stereochemistry: In S\N2 reactions, the nucleophile attacks the carbon from the side opposite to the leaving group, resulting in an inversion of configuration at the stereocenter. lumenlearning.com For S\N1 reactions, which proceed through a planar carbocation intermediate, a racemic mixture of products is often obtained. lumenlearning.com The stereochemical outcome of elimination reactions is also specific, with E2 reactions often proceeding via an anti-periplanar arrangement of the proton and the leaving group.

Regioselectivity: In elimination reactions, if there are multiple possible protons that can be abstracted, the regioselectivity is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. masterorganicchemistry.com However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). In nucleophilic substitution reactions, the site of attack will be the most electrophilic carbon, which is influenced by the inductive effects of the chlorine atoms.

Due to the lack of specific studies on 1,1,3,3-tetrachlorobutane in the provided search results, a detailed analysis of the stereochemical and regioselective outcomes for this particular molecule cannot be definitively presented. However, the general principles outlined above would be the guiding factors in predicting the products of its reactions.

Reductive Dechlorination Mechanisms

Reductive dechlorination is a critical pathway for the environmental degradation of chlorinated alkanes like 1,1,3,3-Tetrachlorobutane. This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, leading to less toxic, less chlorinated compounds. The reaction is facilitated by the transfer of electrons from a reducing agent to the chlorinated molecule.

M(0) + R-Cl + H⁺ → M²⁺ + R-H + Cl⁻

The mechanism involves the metal acting as an electron donor in an electrochemical corrosion process. For iron, the metal surface oxidizes, releasing electrons that are transferred to the adsorbed tetrachlorobutane molecule. researchgate.net This electron transfer can occur via two primary pathways:

Direct Reduction: Electrons are transferred directly from the metal surface to the chlorinated alkane. researchgate.net

Indirect Reduction: The metal corrodes to produce species like aqueous Fe²⁺ or atomic hydrogen (H), which then act as the reducing agents for the dechlorination. researchgate.net

The reactivity of different metals depends on their standard electrode potential; more negative potentials indicate stronger reducing power. Bimetallic systems, such as palladium-coated iron (Pd/Fe), often exhibit enhanced reactivity compared to pure metals, as the secondary metal can catalyze the reaction and prevent the formation of passivating oxide layers on the primary metal's surface. nih.gov

Table 1: Standard Electrode Potentials of Common Zero-Valent Metals This table illustrates the relative reducing strength of metals used in dechlorination.

| Metal System | Standard Electrode Potential (E⁰, Volts) |

| Al³⁺ + 3e⁻ ⇌ Al(0) | -1.66 |

| Zn²⁺ + 2e⁻ ⇌ Zn(0) | -0.76 |

| Fe²⁺ + 2e⁻ ⇌ Fe(0) | -0.44 |

| Sn²⁺ + 2e⁻ ⇌ Sn(0) | -0.14 |

The reductive dechlorination of 1,1,3,3-Tetrachlorobutane is expected to proceed sequentially, where chlorine atoms are removed one at a time. This stepwise process results in the formation of a series of less chlorinated intermediates before potentially reaching a non-chlorinated final product, butane (B89635).

Table 2: Plausible Sequential Dechlorination Pathway for 1,1,3,3-Tetrachlorobutane This table outlines a hypothesized reaction sequence and the resulting intermediate compounds.

| Step | Starting Compound | Product Compound(s) | General Class |

| 1 | 1,1,3,3-Tetrachlorobutane | Isomers of Trichlorobutane (e.g., 1,1,3-Trichlorobutane) | Trichlorobutane |

| 2 | Trichlorobutane | Isomers of Dichlorobutane (e.g., 1,3-Dichlorobutane) | Dichlorobutane |

| 3 | Dichlorobutane | Isomers of Chlorobutane (e.g., 1-Chlorobutane) | Monochlorobutane |

| 4 | Monochlorobutane | Butane | Alkane |

Kinetic Modeling and Mechanistic Elucidation in Tetrachlorobutane Reactions

To quantify the rate of dechlorination and understand the underlying reaction mechanism, kinetic models are employed. These models provide a mathematical framework to describe the change in concentration of reactants and products over time.

Pseudo-First-Order Kinetics: For many dechlorination reactions involving ZVMs, the reaction rate is observed to be dependent on the concentration of the chlorinated compound but appears independent of the amount of the metal. This occurs when the metal surface area is in large excess and does not change significantly during the reaction. libretexts.org Under these conditions, the reaction can be modeled using a pseudo-first-order rate law: researchgate.net

Rate = -d[C]/dt = k_obs * [C]

Where:

[C] is the concentration of 1,1,3,3-Tetrachlorobutane.

t is time.

k_obs is the observed pseudo-first-order rate constant.

This model is widely used because it simplifies the complex kinetics of heterogeneous surface reactions into a manageable form. nih.govresearchgate.net

Michaelis-Menten Kinetics: Originally developed for enzyme kinetics, the Michaelis-Menten model can also describe reactions in heterogeneous catalysis where a reactant (substrate) adsorbs to a surface (catalyst) to form a surface-adsorbed complex, which then reacts to form the product. khanacademy.orgresearchgate.net The Michaelis-Menten equation is:

Rate = (V_max * [C]) / (K_m + [C])

Where:

V_max is the maximum reaction rate.

K_m is the Michaelis constant, representing the substrate concentration at which the reaction rate is half of V_max.

[C] is the concentration of 1,1,3,3-Tetrachlorobutane.

At very low substrate concentrations ([C] << K_m), the Michaelis-Menten equation simplifies to a first-order rate law, which is mathematically equivalent to the pseudo-first-order model. nih.govnih.gov This suggests that pseudo-first-order kinetics are often a valid approximation for the initial stages or low-concentration regimes of such surface-mediated reactions.

Table 3: Comparison of Kinetic Models This table contrasts the key assumptions and mathematical forms of the Pseudo-First-Order and Michaelis-Menten models.

| Feature | Pseudo-First-Order Model | Michaelis-Menten Model |

| Primary Assumption | The concentration of one reactant (e.g., metal surface) is constant or in large excess. | The reaction proceeds via a reversible surface-adsorbed intermediate complex. |

| Rate Equation | Rate = k_obs * [C] | Rate = (V_max * [C]) / (K_m + [C]) |

| Rate Dependence | Linearly dependent on substrate concentration [C]. | Hyperbolically dependent on [C]; becomes zero-order at high [C] and first-order at low [C]. |

| Applicability | Widely used for ZVM dechlorination at constant conditions. nih.gov | Applicable to heterogeneous catalysis; provides more mechanistic detail about surface saturation. |

Arrhenius Plots and Activation Energy: The effect of temperature on the reaction rate constant provides insight into the energy barrier of the reaction, known as the activation energy (Ea). The relationship is described by the Arrhenius equation. By measuring the rate constant (k) at different temperatures and plotting ln(k) versus 1/T (an Arrhenius plot), the activation energy can be determined from the slope of the resulting line. A higher activation energy implies a greater sensitivity of the reaction rate to temperature. This information is crucial for understanding the reaction mechanism and predicting reaction rates under different thermal conditions.

Kinetic Isotope Effects (KIE): The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating the rate-determining step of a reaction. It is measured by comparing the reaction rates of molecules containing different isotopes of the same element at a specific atomic position. For the dechlorination of 1,1,3,3-Tetrachlorobutane, a chlorine KIE (³⁷Cl/³⁵Cl) would be particularly informative. researchgate.net

If the C-Cl bond is broken during the rate-determining step, the molecule containing the lighter isotope (³⁵Cl) will react slightly faster than the molecule with the heavier isotope (³⁷Cl). This results in a KIE value greater than 1. ub.edu Conversely, if the C-Cl bond is broken in a fast step after the rate-determining step, the KIE will be close to 1. By measuring the isotopic composition of the remaining reactant over the course of the reaction, the magnitude of the KIE can be determined, providing direct evidence for the bond-breaking events in the slowest step of the mechanism. ub.eduarxiv.org

Table 4: Interpretation of Chlorine Kinetic Isotope Effects (KIE) in Dechlorination This table explains how KIE values can be used to probe the reaction mechanism for 1,1,3,3-Tetrachlorobutane.

| Observed KIE (k³⁵/k³⁷) | Interpretation | Implication for Rate-Determining Step |

| KIE > 1 (Significant) | A normal KIE is observed. | The C-Cl bond is cleaved during the rate-determining step of the reaction. ub.edu |

| KIE ≈ 1 (Insignificant) | No significant KIE is observed. | The C-Cl bond is not broken in the rate-determining step; another step, such as surface adsorption or product desorption, is likely the slowest. |

Spectroscopic and Chromatographic Characterization of Tetrachlorobutane Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms. For tetrachlorobutane isomers, both proton (¹H) and carbon-13 (¹³C) NMR are essential for unambiguous identification.

The constitution of a tetrachlorobutane isomer can be determined by analyzing the number of signals, their chemical shifts (δ), integration values (for ¹H NMR), and splitting patterns (multiplicity). Each chemically non-equivalent nucleus gives rise to a distinct signal, allowing for the differentiation of isomers which possess the same molecular formula but different atomic arrangements.

For 1,1,3,3-Tetrachlorobutane , the structure dictates a specific and predictable NMR signature.

¹H NMR Spectroscopy : The molecule has three distinct proton environments. The methyl group (C4) protons are adjacent to a carbon with two chlorine atoms, the methylene (B1212753) group (C2) is situated between two chlorinated carbons, and the single methine proton (C1) is bonded to a carbon with two chlorine atoms. This leads to three unique signals with an integration ratio of 3:2:1. The electronegative chlorine atoms cause a downfield shift (to a higher ppm value) for adjacent protons.

¹³C NMR Spectroscopy : Due to the molecule's asymmetry, all four carbon atoms are chemically non-equivalent and would produce four distinct signals in a proton-decoupled ¹³C NMR spectrum. The chemical shifts are heavily influenced by the number of attached chlorine atoms, with carbons bonded to more chlorines (C1 and C3) appearing significantly further downfield.

The predicted NMR data for 1,1,3,3-Tetrachlorobutane is summarized below.

| Predicted ¹H NMR Data for 1,1,3,3-Tetrachlorobutane | |||

|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (H4) | ~2.5 - 3.0 | Singlet (s) | 3H |

| -CH₂- (H2) | ~3.5 - 4.0 | Doublet (d) | 2H |

| -CHCl₂ (H1) | ~6.0 - 6.5 | Triplet (t) | 1H |

| Predicted ¹³C NMR Data for 1,1,3,3-Tetrachlorobutane | |||

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | ||

| -CH₃ (C4) | ~30 - 40 | ||

| -CH₂- (C2) | ~55 - 65 | ||

| -CCl₂- (C3) | ~80 - 90 | ||

| -CHCl₂ (C1) | ~95 - 105 |

In contrast, an isomer like 1,1,2,3-tetrachlorobutane would present a more complex spectrum, with different chemical shifts and splitting patterns, allowing for clear differentiation. brainly.com

In molecules with stereocenters, the magnitude of the three-bond proton-proton coupling constant (³JHH) can be used to deduce the relative stereochemistry. This relationship is described by the Karplus equation, which correlates the coupling constant to the dihedral angle between the two interacting protons.

While 1,1,3,3-tetrachlorobutane itself does not possess stereocenters, this analysis is crucial for isomers like 1,2,3,4-tetrachlorobutane (B46602), which exists as meso and enantiomeric (d,l) forms. In acyclic systems, molecules exist as a dynamic equilibrium of rotamers (conformers arising from rotation around a single bond). The observed coupling constant is a weighted average of the coupling constants for each populated conformation.

Gauche vs. Anti Conformations : Protons in an anti conformation (180° dihedral angle) typically exhibit a large coupling constant (³J ≈ 10–14 Hz), whereas protons in a gauche conformation (60° dihedral angle) show a smaller coupling constant (³J ≈ 2–5 Hz). oup.com

By measuring the coupling constants in an isomer like meso-1,2,3,4-tetrachlorobutane, one can infer the preferred conformation around the C2-C3 bond and thus confirm the relative stereochemistry of the chlorine substituents. For 1,1,3,3-tetrachlorobutane, analysis of the coupling constant between the H1 proton and the H2 methylene protons can still provide valuable information about the conformational preferences of this flexible chain.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can differentiate isomers based on their unique fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This allows for the unambiguous determination of a compound's elemental formula. For a molecule with the formula C₄H₆Cl₄, HRMS can confirm this composition, distinguishing it from any other formula that might have a similar nominal mass.

While all tetrachlorobutane isomers share the same exact mass, they can be differentiated by their fragmentation patterns upon ionization, typically via electron impact (EI). The molecular ion (M⁺) is often unstable and breaks apart into smaller, characteristic fragment ions. The structure of the isomer dictates which fragmentation pathways are most favorable.

A key feature in the mass spectrum of any chlorinated compound is the isotopic pattern resulting from the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). A fragment containing 'n' chlorine atoms will appear as a cluster of peaks (M, M+2, M+4, etc.), with a distinctive intensity ratio that reveals the number of chlorine atoms present.

For 1,1,3,3-Tetrachlorobutane , the fragmentation is expected to be influenced by the two -CCl₂- groups.

| Predicted Key Fragments in the Mass Spectrum of 1,1,3,3-Tetrachlorobutane | ||

|---|---|---|

| m/z (for ³⁵Cl isotopes) | Possible Fragment Ion | Comments |

| 194 | [C₄H₆Cl₄]⁺ | Molecular ion (M⁺). Will show a characteristic cluster for 4 Cl atoms. |

| 159 | [C₄H₆Cl₃]⁺ | Loss of a Cl radical. |

| 123 | [C₃H₄Cl₃]⁺ | Cleavage of C1-C2 bond with loss of -CH₂Cl. |

| 111 | [C₄H₅Cl₂]⁺ | Loss of Cl and HCl. |

| 83 | [CHCl₂]⁺ | Fragment characteristic of a dichloromethyl group. |

The fragmentation pattern of another isomer, such as 1,2,3,4-tetrachlorobutane, would be significantly different, likely showing initial loss of a -CH₂Cl fragment, leading to a different set of primary ions and allowing for clear differentiation. lcms.cz

Chromatographic Separations

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like tetrachlorobutanes. It is widely used in synthetic chemistry to monitor the progress of a reaction and to determine the composition and purity of the final product mixture.

In the synthesis of 1,1,3,3-tetrachlorobutane, for example, via the chlorination of a precursor, GC can be employed to track the reaction over time.

Methodology : Small aliquots of the reaction mixture are withdrawn at regular intervals, quenched, and injected into the GC. The components of the mixture are separated as they travel through a capillary column. Separation is based on the compounds' boiling points and their relative affinities for the stationary phase.

Data Analysis : A detector at the end of the column generates a signal as each component elutes, producing a chromatogram. The time at which a component elutes is its retention time, which is characteristic for that compound under the specific GC conditions. The area of each peak in the chromatogram is proportional to the concentration of that component in the mixture.

Application : By analyzing the chromatograms over time, a chemist can monitor the disappearance of starting materials and the appearance of the desired 1,1,3,3-tetrachlorobutane product. Furthermore, the formation of any byproducts, such as other tetrachlorobutane isomers or compounds with different degrees of chlorination, can be identified and quantified. This allows for the optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) to maximize the yield of the target product and minimize impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Diastereomer Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of chemical compounds and separating mixtures of isomers. In the context of tetrachlorobutane isomers, HPLC is particularly valuable for the resolution of diastereomers, which possess different physical properties and can be separated using conventional achiral stationary phases.

The separation of diastereomers by HPLC relies on the differences in their three-dimensional structures, which lead to varying interactions with the stationary phase of the chromatography column. Factors such as the choice of stationary phase, mobile phase composition, and temperature can be optimized to achieve effective resolution. chromatographyonline.comhplc.eu For chlorinated hydrocarbons like 1,1,3,3-tetrachlorobutane, reversed-phase HPLC is a commonly employed method.

Detailed Research Findings:

While specific HPLC methods for the routine analysis of 1,1,3,3-tetrachlorobutane are not extensively detailed in publicly available literature, the principles of diastereomer separation are well-established. nih.govchiralpedia.com For a compound like 1,1,3,3-tetrachlorobutane, which has two chiral centers at the C1 and C3 positions, the existence of diastereomers (in addition to enantiomers) is possible. The separation of these diastereomers would be approached by selecting a suitable HPLC column and mobile phase to exploit the differences in their polarity and steric hindrance.

For instance, a study on the separation of various small molecule diastereomers demonstrated the effectiveness of both chiral and achiral stationary phases under reversed-phase conditions. hplc.eu Columns with different selectivities, such as C8 or C18, could be screened to find the optimal separation for tetrachlorobutane diastereomers. welch-us.com The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be optimized to fine-tune the retention and resolution of the isomers. rsc.org

The purity analysis of a 1,1,3,3-tetrachlorobutane sample by HPLC would involve developing a method that separates the main compound from any impurities, including other isomers or byproducts from its synthesis. The resulting chromatogram would show a primary peak corresponding to 1,1,3,3-tetrachlorobutane, with any other peaks indicating the presence of impurities. The area of each peak is proportional to the concentration of the corresponding compound, allowing for a quantitative assessment of purity.

Interactive Data Table: Illustrative HPLC Parameters for Isomer Separation

The following table outlines typical starting parameters for developing an HPLC method for the separation of chlorinated butane (B89635) isomers, based on general principles of isomer separation. rsc.orgwalshmedicalmedia.comnih.gov

| Parameter | Setting | Rationale |

| Stationary Phase | C18 or Phenyl-Hexyl | C18 offers good hydrophobic retention for non-polar compounds. Phenyl-Hexyl can provide alternative selectivity through pi-pi interactions. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A gradient elution is often necessary to separate compounds with a range of polarities effectively. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns. |

| Column Temperature | 25-40 °C | Temperature can affect selectivity and peak shape. chromatographyonline.com |

| Detection | UV at 210 nm | Chlorinated alkanes have low UV absorbance; detection at low wavelengths is often necessary. |

Advanced Spectroscopic Probes for the Detection of Reaction Intermediates (e.g., Electron Paramagnetic Resonance for Radicals)

The study of reaction mechanisms often involves the detection and characterization of transient intermediates, such as free radicals. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically designed for the detection of species with unpaired electrons, making it an invaluable tool for studying radical-mediated reactions. nih.gov

In reactions involving 1,1,3,3-tetrachlorobutane, such as thermal decomposition, photolysis, or radical-initiated chlorination, the formation of various radical intermediates is conceivable. These radicals are typically short-lived and present at low concentrations, making their direct detection challenging. nih.gov

Application of EPR in Studying Chlorinated Butane Reactions:

EPR spectroscopy can be employed to identify and characterize radical intermediates formed from 1,1,3,3-tetrachlorobutane. A common approach is the use of spin trapping, where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. nih.govrsc.org The hyperfine splitting pattern of the resulting EPR spectrum provides information about the type and number of magnetic nuclei interacting with the unpaired electron, which can be used to deduce the structure of the original transient radical.

For example, in a hypothetical radical reaction of 1,1,3,3-tetrachlorobutane, homolytic cleavage of a C-H or C-Cl bond could occur, leading to the formation of different butyl radical isomers. By using a spin trap like C-phenyl-N-tert-butyl nitrone (PBN), these radicals would be converted into nitroxide spin adducts with characteristic EPR spectra.

Detailed Research Findings:

The EPR spectrum of a trapped radical provides key information for its identification. The g-factor and hyperfine coupling constants (hfccs) are characteristic parameters for a specific radical adduct. For example, the magnitude of the nitrogen and beta-hydrogen hfccs in a PBN spin adduct can help distinguish between different types of trapped radicals (e.g., primary vs. secondary alkyl radicals).

Interactive Data Table: Expected EPR Parameters for Hypothetical Radical Intermediates from 1,1,3,3-Tetrachlorobutane

This table presents hypothetical EPR data for potential radical intermediates that could be formed from 1,1,3,3-tetrachlorobutane and trapped with a nitrone spin trap, based on general knowledge of EPR spectroscopy of radical adducts.

| Hypothetical Radical Intermediate | Structure | Expected Spin Trap Adduct | Anticipated EPR Spectral Features |

| 1,1,3,3-tetrachlorobut-1-yl radical | •C(Cl)₂CH₂CH(Cl)CH₃ | Nitroxide adduct | Triplet of doublets due to coupling with ¹⁴N and one β-H |

| 1,1,3,3-tetrachlorobut-2-yl radical | CH(Cl)₂•CHCH(Cl)CH₃ | Nitroxide adduct | Triplet of doublets with different β-H coupling constant |

| 1,3,3-trichlorobut-1-yl radical (from H abstraction) | •CH(Cl)CH₂C(Cl)₂CH₃ | Nitroxide adduct | Triplet of doublets |

Computational Chemistry Approaches to Tetrachlorobutane Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Studies)

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to study halogenated alkanes, providing a detailed picture of their chemical behavior. dntb.gov.uaarxiv.org DFT methods are particularly popular due to their balance of computational cost and accuracy, making them suitable for studying complex reaction mechanisms. researchgate.netresearchgate.net Ab initio methods, while often more computationally intensive, can provide highly accurate benchmark results for geometries and energies. rsc.orgacs.org

A primary application of quantum chemistry is the calculation of reaction pathways and their associated energies. By mapping the potential energy surface of a reaction, researchers can identify stable molecules (reactants, products, intermediates) and the transition states that connect them.

Key applications include:

Enthalpy of Formation: Ab initio methods can be used to calculate the enthalpies of formation for halogenated alkyl free radicals, which are key intermediates in many reactions. rsc.org This is often achieved by studying the transition states of equilibrium reactions. rsc.org

Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy or barrier, determines the rate of a reaction. DFT calculations are frequently used to compute these barriers for reactions involving halogenated compounds, such as halogenation of alkanes or cycloaddition reactions. researchgate.net For example, DFT studies at levels like B3LYP/6-311++G** have been used to systematically investigate reaction mechanisms and find that the nucleophilic attack process is often the rate-determining step. researchgate.net

Transition State Geometry: Optimizing the geometry of a transition state is crucial for understanding the specific atomic motions involved in bond-breaking and bond-forming processes. For instance, studies on the electrophilic addition of halogens to alkenes have used ab initio calculations to determine whether the transition state is a three-centered or four-centered structure. rsc.org

These calculations provide quantitative data that helps in elucidating reaction mechanisms. For instance, theoretical investigations can determine whether a reaction proceeds through a concerted or stepwise pathway by locating the relevant transition states and intermediates. longdom.org

| Computational Task | Methodology Example | Typical Output/Insight | Relevance to Tetrachlorobutanes |

| Geometry Optimization | DFT (e.g., M06-2x/6-311++G(d,p)) | Optimized molecular structures, bond lengths, angles | Predicts the stable 3D structure of 1,1,3,3-tetrachlorobutane isomers and conformers. |

| Frequency Analysis | DFT (e.g., M06-2x/6-311++G(d,p)) | Vibrational frequencies, zero-point energy, confirmation of minima/transition states | Confirms that a calculated structure is a true energy minimum and provides data for thermochemical corrections. |

| Reaction Pathway Mapping | Ab initio (e.g., MP2/6-31G(d,p)) | Location of transition states and intermediates | Elucidates mechanisms for synthesis or degradation of tetrachlorobutanes, such as dehydrochlorination. |

| Energetic Properties | DFT, G2 Theory | Enthalpy of reaction, activation energy, Gibbs free energy | Predicts reaction feasibility, rates, and equilibrium positions for reactions involving the compound. arxiv.org |

When a reaction can yield multiple constitutional isomers (regioisomers) or stereoisomers, predicting the major product is a key challenge in organic synthesis. Computational chemistry has become an indispensable tool for understanding and predicting selectivity. rsc.orgrsc.org

Regioselectivity: The preference for one direction of bond-making or -breaking over another is known as regioselectivity. In reactions involving 1,1,3,3-tetrachlorobutane, such as elimination or substitution, different hydrogen or chlorine atoms could be involved. The halogenation of alkanes, for example, shows a preference for substitution at secondary and tertiary carbons over primary ones. libretexts.org This selectivity can be explained computationally by comparing the activation energies for the abstraction of different hydrogen atoms. The transition state leading to the more stable radical intermediate (tertiary > secondary > primary) will have a lower energy, thus predicting the major product. libretexts.org DFT calculations can precisely quantify these energy differences.

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. Computational methods can predict stereoselectivity by comparing the energies of the diastereomeric transition states leading to the different products. dntb.gov.uachemrxiv.org The pathway with the lower activation free energy will be favored, and the ratio of products can be estimated using the Boltzmann distribution based on the energy difference (ΔΔG‡) between the competing transition states. imist.ma Such studies are crucial for designing catalysts and reaction conditions that yield a single, desired stereoisomer, which is particularly important in fields like pharmaceutical synthesis. advancedsciencenews.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Halogenated Alkanes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural features of molecules with their physicochemical properties. springernature.comyoutube.com The fundamental principle is that the structure of a molecule, encoded in numerical descriptors, determines its properties. dlr.de QSPR models are typically developed as mathematical equations that can predict properties for new or untested compounds, saving significant time and resources. molgen.de

For halogenated alkanes, QSPR models have been successfully developed to predict a variety of properties, including:

Boiling points molgen.deacs.org

Vapor pressure

Density nih.gov

Refractive index researchgate.net

Percutaneous absorption nih.gov

Adsorption behavior rsc.org

The process of building a QSPR model involves several key steps:

Data Collection: A dataset of molecules with known experimental property values is assembled. For halogenated alkanes, this could include various chloro-, bromo-, and fluoroalkanes. molgen.de

Descriptor Calculation: For each molecule, a set of numerical values called molecular descriptors is calculated. These can represent constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies) features. nih.govresearchgate.netyoutube.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation relating the descriptors (independent variables) to the property (dependent variable). molgen.denih.gov

Validation: The model's predictive power is rigorously tested using both internal (e.g., cross-validation) and external validation (using a set of molecules not included in the training set). rsc.org

A study on haloalkane boiling points demonstrated the utility of the MOLGEN-QSPR software, which combines structure generation with the calculation of molecular descriptors to establish precise and simple models. molgen.de Such models can be used in "inverse QSPR," where the model predicts structures that are likely to have a desired property value. molgen.de

| Property | Molecular Descriptors Used (Examples) | Modeling Technique | Significance for Halogenated Alkanes |

| Boiling Point | Topological indices, constitutional descriptors (e.g., atom counts) | Multiple Linear Regression (MLR) | Prediction of a fundamental physical property for compounds like 1,1,3,3-tetrachlorobutane. molgen.de |

| Density, Entropy | Constitutional, topological, and ring descriptors | Genetic Algorithm-MLR (GA-MLR) | Allows estimation of thermodynamic properties for related cycloalkanes from structure alone. nih.gov |

| Adsorption to CNTs | 2D descriptors (e.g., fragment counts, ionization potential) | MLR | Predicts environmental fate and potential for removal of halogenated pollutants. rsc.org |

| Skin Permeability | Molecular weight, log k(ow) (hydrophobicity) | MLR | Assesses dermal exposure risks for industrial chemicals. nih.gov |

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics provides information on static electronic structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time. mdpi.com This allows for the investigation of dynamic processes and the calculation of macroscopic properties from the underlying microscopic interactions.

For a flexible molecule like 1,1,3,3-tetrachlorobutane, MD simulations are invaluable for performing a detailed conformational analysis. lumenlearning.com

Conformational Analysis: This is the study of the different spatial arrangements (conformations or rotamers) of a molecule that can be interconverted by rotation about single bonds. chemistrysteps.comscribd.com For an acyclic alkane like butane (B89635), key conformations include anti and gauche arrangements around the central C-C bond. chemistrysteps.com In 1,1,3,3-tetrachlorobutane, the presence of bulky chlorine atoms leads to a more complex potential energy surface with multiple stable conformers and significant energy barriers to rotation. MD simulations can explore this conformational space by simulating the molecule's motion over time, identifying the most populated (lowest energy) conformations and the pathways for interconversion between them.

Thermodynamic and Structural Properties: MD simulations can be used to predict bulk properties of liquids. A computational study of 1,1,1,3,3-pentafluorobutane, a structurally related compound, used the DREIDING force field to simulate its bulk and confined properties, determining its equation of state and observing its layering behavior under confinement. researchgate.net Similar simulations for 1,1,3,3-tetrachlorobutane could predict properties like density, viscosity, and diffusion coefficients in the liquid state.

The combination of MD simulations and conformational analysis provides a complete picture of a molecule's flexibility, its preferred shapes, and how these factors influence its interactions and macroscopic properties. lumenlearning.com

Advanced Research Perspectives and Broader Context

Role as Chemical Intermediates in Complex Organic Synthesis

Halogenated hydrocarbons are recognized for their utility as precursors and intermediates in organic synthesis. While specific, complex organic syntheses prominently featuring 1,1,3,3-tetrachlorobutane as a key intermediate are not extensively detailed in readily available literature, the principles of its reactivity can be understood through related compounds.

For instance, a historical industrial route to adiponitrile, a precursor to Nylon 66, involved the chlorination of butadiene to yield 1,4-dichloro-2-butene. wikipedia.orglookchem.com This dichlorinated intermediate was then reacted with sodium cyanide to form 3-hexenedinitrile, which was subsequently hydrogenated to adiponitrile. wikipedia.org This process highlights how chlorinated alkanes and alkenes serve as valuable handles for introducing new functional groups, in this case, the cyanide group. The carbon-chlorine bond in compounds like 1,1,3,3-tetrachlorobutane provides a site for nucleophilic substitution or elimination reactions, making it a potential, though not widely documented, building block for more complex molecules. The presence of multiple chlorine atoms offers the possibility of sequential reactions to build molecular complexity.

Investigation of Electrochemical Behavior and Conformational Dynamics of Chlorinated Hydrocarbons

The study of chlorinated hydrocarbons involves detailed investigation into their physical and electronic properties, including their conformational dynamics and electrochemical behavior.

Conformational Dynamics: The arrangement of atoms in polychlorinated alkanes is dictated by steric and electronic interactions. Research on 1,1,3,3-tetrachloropropane, a close structural analog of 1,1,3,3-tetrachlorobutane, utilized electron diffraction, vibrational spectroscopy, and molecular mechanics to determine its structure and conformational preferences. researchgate.net Such studies reveal that the number of possible conformations is often restricted due to significant repulsive interactions, such as parallel (1,3) chlorine-chlorine interactions, which are energetically unfavorable. researchgate.net By analogy, the conformational landscape of 1,1,3,3-tetrachlorobutane would be similarly influenced by the bulky and electronegative chlorine atoms, leading to a limited set of stable rotational isomers (rotamers).

Electrochemical Behavior: The electrochemical reduction of polychlorinated organic compounds is a significant area of research, particularly for environmental remediation. nih.gov While specific studies on 1,1,3,3-tetrachlorobutane are limited, the general mechanism involves the sequential removal of chlorine atoms. The process of direct electrochemical reduction has been explored for treating transformer oils contaminated with polychlorinated biphenyls (PCBs). researchgate.net Another approach involves using a mediator, such as a naphthalene radical anion, to facilitate the dechlorination of persistent organic pollutants. nih.gov For chlorinated alkanes, this reductive dechlorination is a key transformation pathway. nih.gov The reduction potential becomes more negative as chlorine atoms are removed, making complete dechlorination progressively more difficult. nih.gov

Research on Byproduct Formation and Mitigation Strategies in Industrial Chlorination Processes

Industrial chlorination of alkanes, such as butane (B89635), can lead to a mixture of products, including multiply chlorinated byproducts. The free-radical chlorination of n-butane, typically initiated by UV light, yields primarily 1-chlorobutane (B31608) and 2-chlorobutane. quora.comyoutube.com The selectivity of this reaction is influenced by the relative reactivity of primary versus secondary hydrogens, with secondary hydrogens being more susceptible to abstraction by a chlorine radical. gauthmath.com

While monochlorination is often the desired outcome, the reaction conditions can lead to further substitution, creating dichlorinated, trichlorinated, and tetrachlorinated butanes. The formation of these higher chlorinated compounds represents a challenge in controlling the selectivity of the industrial process.

Mitigation Strategies for Chlorinated Byproducts:

Control of Reactant Ratios: Using a large excess of the hydrocarbon (butane) relative to the chlorinating agent (chlorine) favors the formation of monosubstituted products and minimizes polychlorination.

Process Optimization: Careful control of reaction temperature and pressure can influence the selectivity of the chlorination process.

Separation Techniques: Advanced distillation and separation methods are employed to isolate the desired product from the mixture of chlorinated byproducts.

Alternative Disinfectants: In the context of water treatment, where chlorinated byproducts are a concern, alternative disinfectants or treatment processes are used to minimize their formation. witpress.com

Comparative Reactivity Studies Across Halogenated Alkane Homologs for Fundamental Understanding

The reactivity of halogenoalkanes is a fundamental topic in organic chemistry, governed by the nature of the carbon-halogen bond. tutorchase.com Comparative studies across homologous series provide insight into structure-reactivity relationships. Two key factors are often considered: bond polarity and bond enthalpy.

Bond Polarity: The carbon-halogen bond is polar due to the higher electronegativity of halogens compared to carbon. tutorchase.comsavemyexams.com This polarity decreases down the group from fluorine to iodine. Based on polarity alone, fluoroalkanes would be predicted to be the most reactive towards nucleophiles.

Bond Enthalpy: However, reactivity is primarily dictated by the strength of the carbon-halogen bond (bond enthalpy). savemyexams.comchemguide.co.uk The C-F bond is the strongest, while the C-I bond is the weakest. Since substitution and elimination reactions require the breaking of this bond, the reactivity increases down the group. tutorchase.comchemguide.co.uk

This trend is summarized in the table below.

| Bond | Electronegativity of Halogen | Bond Polarity | Average Bond Enthalpy (kJ/mol) | Relative Reactivity |

| C-F | 4.0 | Highest | 485 | Lowest |

| C-Cl | 3.0 | High | 339 | ↓ |

| C-Br | 2.8 | Medium | 285 | ↓ |

| C-I | 2.5 | Lowest | 213 | Highest |

The structure of the alkane also plays a crucial role. The stability of the intermediate carbocation or radical determines the reactivity of primary, secondary, and tertiary positions, with the general order of reactivity being Tertiary > Secondary > Primary. allen.in In 1,1,3,3-tetrachlorobutane, the chlorine atoms are located on a secondary carbon and a tertiary-like carbon (a carbon bonded to two chlorine atoms), which influences its specific reaction pathways.

Development of Novel Catalytic Systems for the Transformation of Halogenated Hydrocarbons

Due to the persistence and environmental impact of some halogenated hydrocarbons, significant research has focused on developing catalytic systems to transform them into less harmful substances.

Catalytic Reductive Dehalogenation: A prominent technology involves catalytic reductive dehalogenation, which uses a catalyst and a reducing agent (electron donor) to replace halogen atoms with hydrogen atoms. acs.orgdss.go.th

Palladium-based Catalysts: Palladium, often supported on alumina (Pd/Al₂O₃), is a highly effective catalyst. acs.orgosti.gov In the presence of dissolved hydrogen gas (H₂), these systems can rapidly reduce chlorinated compounds like trichloroethylene (TCE) and tetrachloroethylene (PCE) to non-chlorinated hydrocarbons such as ethane. dss.go.thosti.gov The reaction half-lives can be on the order of seconds to minutes. dss.go.th

Nickel-based Catalysts: Nickel-alumina (Ni/Al₂O₃) catalysts are also effective and can operate under different regimes. mdpi.com In the presence of hydrogen, they facilitate gas-phase hydrodechlorination. Alternatively, at higher temperatures without hydrogen, they can promote catalytic pyrolysis, converting chlorinated hydrocarbons into filamentous carbon materials and HCl. mdpi.com

Biocatalytic Systems: Research has also explored biocatalysts, such as the nickel-containing tetrapyrrole cofactor F₄₃₀ found in methanogens, for their potential role in dehalogenation. rsc.org Computational studies help to investigate the reaction mechanisms of these complex biological systems. rsc.org

Research into Environmental Fate and Chemical Transformation Mechanisms of Chlorinated Butanes

The environmental fate of chlorinated butanes is determined by their susceptibility to various biotic and abiotic transformation processes. nih.gov Polychlorinated alkanes (PCAs) are known to be persistent and can bioaccumulate. acs.orgmdpi.com

Abiotic Transformation:

Reductive Dechlorination: In anaerobic environments, chlorinated alkanes can be degraded abiotically by reactive minerals. nih.gov For example, granular iron has been shown to be effective in dechlorinating chlorinated butenes, which are structurally related to chlorinated butanes. tandfonline.comnih.govscilit.com The process involves pathways like reductive elimination and hydrogenolysis. nih.gov

Hydrolysis and Photolysis: Hydrolysis (reaction with water) and photolysis (breakdown by light) are other potential abiotic degradation pathways for organochlorine compounds, though their rates vary significantly depending on the specific structure of the molecule. nih.gov

Biotic Transformation:

Microbial Reductive Dechlorination: Under anaerobic conditions, certain microorganisms can use chlorinated compounds as electron acceptors in a process called organohalide respiration. nih.govclu-in.org This biotic pathway can lead to the stepwise removal of chlorine atoms.

Metabolism and Biotransformation: Some microorganisms can metabolize chlorinated alkanes. mdpi.com Potential metabolic pathways include hydroxylation and dechlorination. acs.org However, the presence of other chlorinated solvents can inhibit the microbial detoxification process. researchgate.net The rate of biodegradation can be very slow, leading to the persistence of these compounds in the environment. scialert.net

Theoretical molecular descriptors, such as thermodynamic stability, can be used to estimate the persistence and potential transformation reactions of polychlorinated alkanes in the environment. nih.gov

Q & A

Basic: What experimental strategies are recommended for synthesizing and purifying 1,1,3,3-tetrachlorobutane?

Methodological Answer:

Synthesis typically involves radical chlorination of butane or its derivatives under UV light, with strict control of stoichiometry to favor 1,1,3,3-substitution. Fractional distillation is critical for purification due to the compound’s boiling point (212.6°C at 760 mmHg) and potential co-elution with structural isomers. Gas chromatography (GC) with halogen-specific detectors should validate purity (>95%) .

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing 1,1,3,3-tetrachlorobutane?

Methodological Answer:

- NMR Spectroscopy: and NMR can resolve chlorine-induced splitting patterns, distinguishing between vicinal and geminal Cl atoms.

- IR Spectroscopy: C-Cl stretching vibrations (550–600 cm) confirm chlorination.

- GC-MS: Use a non-polar column (e.g., DB-5) to separate isomers; electron capture detection (ECD) enhances sensitivity for chlorinated analytes. Cross-reference with CAS 28507-96-2 standards for retention time alignment .

Basic: What safety protocols are essential for handling 1,1,3,3-tetrachlorobutane in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant goggles, and fume hoods to prevent inhalation (P264, P305+P351+P338) .

- Waste Management: Segregate halogenated waste in designated containers and collaborate with certified disposal agencies to mitigate environmental release.

- Emergency Response: Immediate rinsing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

Advanced: How can researchers investigate the environmental degradation pathways of 1,1,3,3-tetrachlorobutane?

Methodological Answer:

- Hydrolysis Studies: Monitor dechlorination kinetics in aqueous buffers (pH 4–9) at 25–50°C using GC-ECD. Compare with analogous chloroalkanes (e.g., 1,1,3,3-tetrachloropropane) to identify stability trends .

- Photolysis: Exclude to UV-Vis light (254 nm) and track intermediates via LC-QTOF-MS. Prioritize identifying toxic byproducts like chloroacetones .

Advanced: What computational tools predict the physicochemical properties of 1,1,3,3-tetrachlorobutane?

Methodological Answer:

ACD/Labs Percepta Platform’s PhysChem Module predicts logP (octanol-water partition coefficient), vapor pressure (0.25 mmHg at 25°C), and aqueous solubility. Validate against experimental data (e.g., density: 1.39 g/cm) to assess model accuracy. Use COSMO-RS for solvation energy calculations in non-polar solvents .

Advanced: How can ecotoxicological risks of 1,1,3,3-tetrachlorobutane be assessed in aquatic systems?

Methodological Answer:

- Bioaccumulation Studies: Measure bioconcentration factors (BCF) in zebrafish (Danio rerio) using OECD TG 305. Compare with 1,2,3-trichloropropane data to infer chlorine substitution effects on lipid solubility .

- Acute Toxicity: Conduct 96-hr LC tests on Daphnia magna. Use probit analysis for dose-response modeling, accounting for metabolite contributions .

Advanced: What analytical methods resolve co-eluting impurities in 1,1,3,3-tetrachlorobutane samples?

Methodological Answer:

- 2D-GC×GC: Pair a non-polar primary column (e.g., Rxi-5Sil MS) with a polar secondary column (e.g., Rxi-17Sil MS) to enhance isomer separation.

- High-Resolution MS: Employ Orbitrap or Q-TOF platforms to differentiate impurities via exact mass (<5 ppm error). Reference EPA DSSTox databases for spectral matching .

Advanced: How should researchers address discrepancies between experimental and predicted data for 1,1,3,3-tetrachlorobutane?

Methodological Answer:

- Data Validation: Cross-check computational predictions (e.g., boiling point, logP) with empirical measurements. For example, ACD/Labs-predicted vapor pressure (0.25 mmHg) aligns with experimental values .

- Error Analysis: Quantify systematic biases (e.g., overestimation of solubility due to neglecting Cl-Cl steric effects) and recalibrate models using QSPR (Quantitative Structure-Property Relationship) approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.